

The Molecular Blueprint: Physicochemical and Structural Attributes

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Compound of Interest

Compound Name: **4-Bromo-6-fluoroisoquinoline**

Cat. No.: **B3027858**

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4-Bromo-6-fluoroisoquinoline is a dihalogenated heterocyclic compound. Its power as a synthetic intermediate lies in the distinct chemical environments of its two halogen substituents. The bromine atom at the 4-position and the fluorine atom at the 6-position provide orthogonal handles for sequential, selective functionalization.

Table 1: Core Properties of **4-Bromo-6-fluoroisoquinoline**

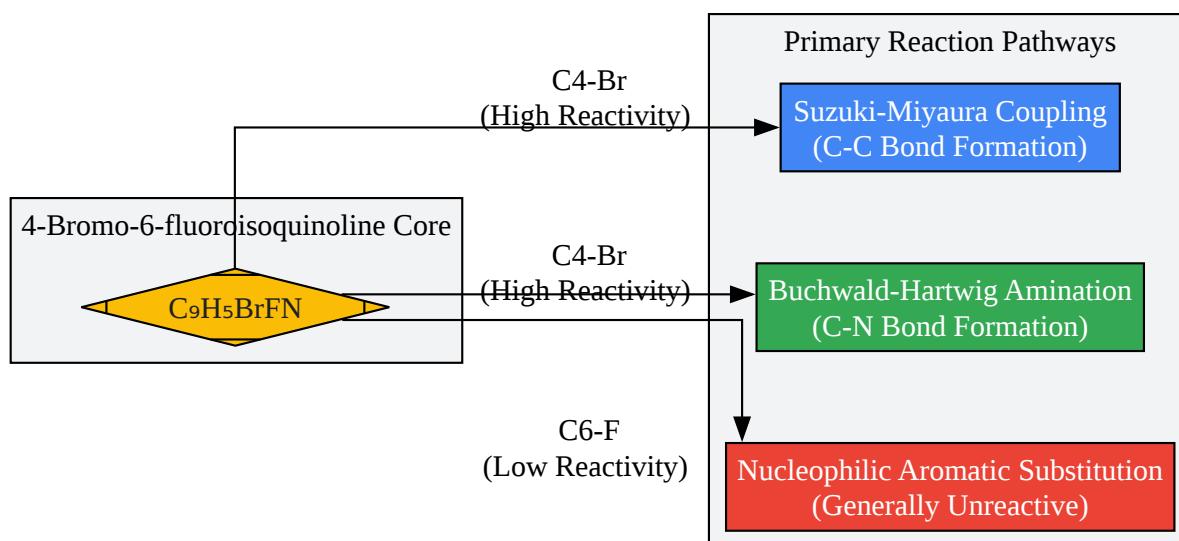
Property	Value
CAS Number	1416500-78-1
Chemical Formula	C ₉ H ₅ BrFN
Molecular Weight	226.05 g/mol
Appearance	Off-white to pale yellow solid
Purity	Typically >98%
Solubility	Soluble in common organic solvents (DCM, THF, Dioxane, Toluene)

The isoquinoline core itself offers a rigid, planar scaffold that is adept at participating in π -stacking and hydrogen bonding interactions within biological targets. The strategic placement of the bromine and fluorine atoms allows for precise control over the molecule's growth vector and the fine-tuning of its electronic and metabolic properties.

The Duality of Reactivity: A Chemist's Playground

The primary utility of **4-Bromo-6-fluoroisoquinoline** stems from the differential reactivity of the C4-Br and C6-F bonds. The C-Br bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, while the C-F bond is more robust, typically requiring harsh conditions for nucleophilic aromatic substitution (SNAr). This reactivity differential is the cornerstone of its strategic value, enabling selective elaboration at the C4 position while the C6-fluorine remains intact to modulate the physicochemical properties of the final compound.

This selective reactivity makes it an invaluable tool for building complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.^[5]



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Caption: Reactivity map of **4-Bromo-6-fluoroisoquinoline**.

Applications in Drug Discovery: From Blueprint to Biologically Active Compound

The isoquinoline framework is a cornerstone of many approved drugs and clinical candidates.

[1][6] **4-Bromo-6-fluoroisoquinoline** serves as a key intermediate in synthesizing bioactive molecules where precise control of substitution is critical.

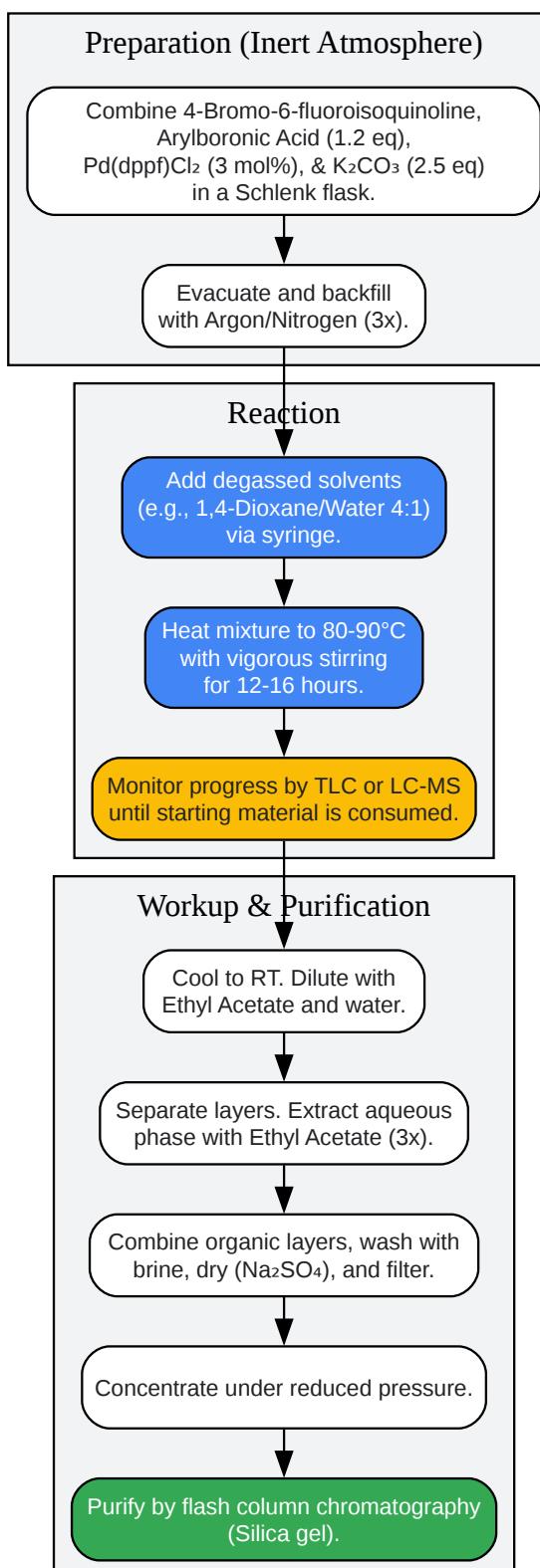
A notable application is in the synthesis of LinrodoStat, an inhibitor of indoleamine 2,3-dioxygenase (IDO1) developed for cancer immunotherapy.[7] The scaffold's ability to undergo selective cross-coupling reactions is central to the construction of such complex drug candidates.[7] Its halogenated structure allows for these selective reactions, making it a valuable asset in building diverse libraries of compounds for screening.[5]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear guidance on executing the two most common and powerful transformations with **4-Bromo-6-fluoroisoquinoline**. As a Senior Application Scientist, I stress the importance of maintaining an inert atmosphere for these palladium-catalyzed reactions to prevent catalyst degradation.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

This protocol details the palladium-catalyzed coupling of **4-Bromo-6-fluoroisoquinoline** with an arylboronic acid. The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds.[8]

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Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **4-Bromo-6-fluoroisoquinoline** (1.0 equiv), the desired arylboronic acid (1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($\text{Pd}(\text{dppf})\text{Cl}_2$, 0.03 equiv), and potassium carbonate (K_2CO_3 , 2.5 equiv).[9]
- Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.
- Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.[9]
- Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-16 hours.
- Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.[9]
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.[9]

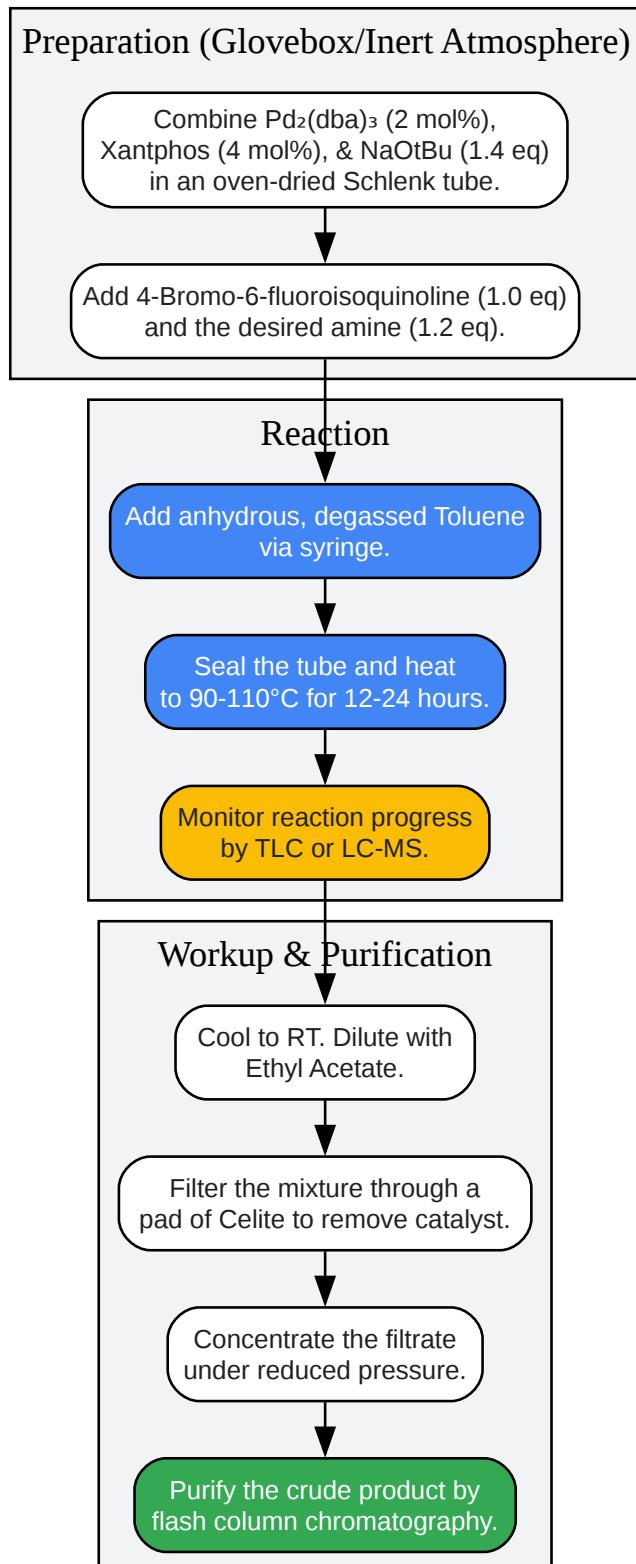
Causality Behind Choices:

- Catalyst ($\text{Pd}(\text{dppf})\text{Cl}_2$): This is a robust, air-stable palladium(II) precatalyst that is reliably reduced *in situ* to the active palladium(0) species. The dppf ligand is sufficiently electron-rich and bulky to promote both oxidative addition and reductive elimination.
- Base (K_2CO_3): A moderately strong inorganic base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[8] It is generally well-tolerated by many functional groups.
- Solvent System (Dioxane/Water): The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate complex. Dioxane solubilizes the

organic components.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

This protocol describes the palladium-catalyzed amination of **4-Bromo-6-fluoroisoquinoline**, a cornerstone reaction for synthesizing aryl amines.[10][11]

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Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

- Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium source (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 equiv), a bulky phosphine ligand (e.g., Xantphos, 0.04 equiv), and sodium tert-butoxide (NaOtBu , 1.4 equiv) to an oven-dried Schlenk tube.[10]
- Reagent Addition: Add **4-Bromo-6-fluoroisoquinoline** (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
- Solvent Addition: Add anhydrous, degassed toluene via syringe.
- Reaction: Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours.
- Monitoring: Track the reaction's progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.[10]
- Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Causality Behind Choices:

- Catalyst System ($\text{Pd}_2(\text{dba})_3$ /Xantphos): The combination of a $\text{Pd}(0)$ source and a bulky, electron-rich phosphine ligand is critical.[12] The ligand stabilizes the palladium catalyst, promotes the oxidative addition of the C-Br bond, and facilitates the final reductive elimination step to form the C-N bond.[12]
- Base (NaOtBu): A strong, non-nucleophilic base is essential. Its role is to deprotonate the amine (or the amine-palladium complex) to generate the palladium-amido intermediate, which is necessary for reductive elimination.[10][12]
- Solvent (Toluene): An anhydrous, non-protic solvent is required to prevent quenching of the strong base and interference with the catalytic cycle.

Conclusion

4-Bromo-6-fluoroisoquinoline is far more than a simple halogenated heterocycle; it is a precision tool for the modern medicinal chemist. Its well-defined and differential reactivity at the C4 and C6 positions provides a reliable and strategic platform for the synthesis of complex molecular targets. By enabling selective C-C and C-N bond formation, this building block empowers researchers to rapidly generate novel analogues and accelerate the journey from initial hit to clinical candidate. The robust protocols provided herein serve as a validated starting point for unlocking the full synthetic potential of this versatile scaffold.

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